Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Catalog No.
S14034831
CAS No.
178888-27-2
M.F
C17H17NO4
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

CAS Number

178888-27-2

Product Name

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

IUPAC Name

benzyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H17NO4/c1-21-15-9-7-14(8-10-15)16(19)11-18-17(20)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

ROIOHSFDBXCVGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is an organic compound characterized by the presence of a carbamate functional group attached to a benzyl moiety. Its chemical formula is C16H17N1O4C_{16}H_{17}N_{1}O_{4}, and it features a methoxy-substituted phenyl group, which contributes to its unique reactivity and biological properties. The compound is often studied for its potential pharmacological applications due to the presence of both the carbamate and the methoxyphenyl groups.

Typical for carbamates, including hydrolysis, transesterification, and nucleophilic substitution. A notable reaction involves the interaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine, leading to the formation of benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate. Additionally, it can participate in coupling reactions that can modify its structure for further applications.

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate exhibits promising biological activity. It has been noted for its potential anti-inflammatory and analgesic effects, making it a candidate for drug development in treating conditions associated with pain and inflammation. The methoxy group enhances its lipophilicity, potentially improving its bioavailability .

The synthesis of benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine in an appropriate solvent such as dichloromethane or acetonitrile under controlled conditions. This method allows for the selective formation of the carbamate linkage while minimizing side reactions.

General Steps:

  • Preparation of Reactants: Obtain benzyl chloroformate and 2-(4-methoxyphenyl)-2-oxoethylamine.
  • Reaction Setup: Mix the reactants in a suitable solvent under an inert atmosphere.
  • Monitoring: Use thin-layer chromatography to monitor the reaction progress.
  • Purification: Isolate the product through column chromatography or recrystallization.

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate finds applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance efficacy or reduce toxicity. Moreover, it can serve as an intermediate in synthesizing more complex molecules for pharmaceutical research.

Studies on the interactions of benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate with various biological targets have shown that it may interact with enzymes involved in inflammatory pathways. These interactions can lead to inhibition or modulation of these pathways, contributing to its potential therapeutic effects . Further research is needed to elucidate the precise mechanisms of action.

Several compounds share structural similarities with benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate, which may influence their biological activities or synthetic pathways.

Compound NameCAS NumberSimilarity IndexNotable Features
Benzyl (2-hydroxyethyl)(methyl)carbamate70782-12-60.98Hydroxyethyl group enhances solubility
Benzyl morpholine-4-carboxylate25070-73-90.94Morpholine ring adds nitrogen functionality
Benzyl piperazine-1-carboxylate31166-44-60.94Piperazine ring may affect receptor binding
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride162576-01-40.92Amino group may enhance biological activity

These compounds illustrate variations in functional groups that could lead to different pharmacological profiles or synthetic routes compared to benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.11575802 g/mol

Monoisotopic Mass

299.11575802 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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